潘昔洛韦钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

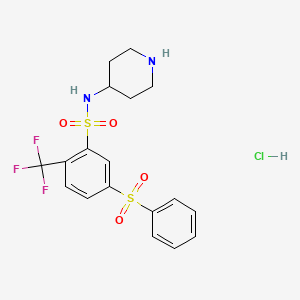

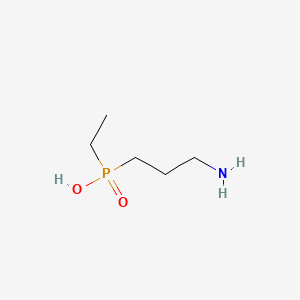

潘昔洛韦钠是一种鸟嘌呤类似物抗病毒药物,主要用于治疗各种疱疹病毒感染。它是一种核苷类似物,具有低毒性和良好的选择性。 潘昔洛韦钠通常用作局部治疗,因为它口服给药后吸收较差 .

科学研究应用

潘昔洛韦钠具有广泛的科学研究应用:

化学: 用作核苷类似物研究的模型化合物。

生物学: 研究其对单纯疱疹病毒 1 型和 2 型、水痘带状疱疹病毒和EB病毒的抗病毒特性.

医学: 用于治疗复发性口唇疱疹(唇疱疹)和其他疱疹病毒感染.

工业: 用于开发局部抗病毒制剂.

作用机制

潘昔洛韦钠在初始形式下无活性。在病毒感染的细胞内,病毒胸腺嘧啶激酶将一个磷酸基团添加到潘昔洛韦分子上,这是其活化的限速步骤。然后,细胞激酶再添加两个磷酸基团,生成活性潘昔洛韦三磷酸。 这种活化形式抑制病毒 DNA 聚合酶,损害病毒在细胞内复制的能力 .

生化分析

Biochemical Properties

Penciclovir Sodium is a nucleoside analogue that exhibits low toxicity and good selectivity . It interacts with viral thymidine kinase, which phosphorylates the Penciclovir Sodium molecule, a crucial step in its activation . Cellular kinases then add two more phosphate groups, producing the active Penciclovir Sodium triphosphate .

Cellular Effects

Penciclovir Sodium has a significant impact on cells infected with HSV-1 or HSV-2 . The activated form of Penciclovir Sodium inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell .

Molecular Mechanism

The molecular mechanism of Penciclovir Sodium involves its conversion to Penciclovir Sodium triphosphate by cellular kinases . This activated form selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate .

Temporal Effects in Laboratory Settings

The intracellular triphosphate of Penciclovir Sodium is retained inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir . This suggests that Penciclovir Sodium has a longer intracellular half-life, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of Penciclovir Sodium in animal models are not mentioned in the sources, it is known to prevent mortality in mice .

Metabolic Pathways

Penciclovir Sodium is involved in metabolic pathways where it interacts with viral thymidine kinase and cellular kinases . These interactions lead to the formation of Penciclovir Sodium triphosphate, which inhibits viral DNA polymerase .

Subcellular Localization

Given its mechanism of action, it is likely localized to the nucleus where it interacts with viral DNA polymerase to inhibit viral replication .

准备方法

合成路线和反应条件

潘昔洛韦钠的合成涉及多个步骤。一种方法包括在碱性条件下用溴丙烷三乙酯烷基化 2-氨基-6-氯嘌呤,以引入 N-9 位侧链。然后在甲醇溶液中用甲醇钠进行脱羧和酯交换,生成 2-氨基-6-氯-9-(3,3-二甲氧基羰基-1-丙基)嘌呤。 然后使用硼氢化钠还原该产物,生成 2-氨基-6-氯-9-(3-羟甲基-4-羟基-1-丁基)嘌呤,最后在酸性条件下水解得到潘昔洛韦 .

工业生产方法

潘昔洛韦钠的工业生产涉及类似的合成路线,但针对大规模生产进行了优化。 该过程包括烷基化、脱羧、还原和水解等步骤,并严格控制反应条件,以确保高收率和纯度 .

化学反应分析

反应类型

潘昔洛韦钠经历各种化学反应,包括:

氧化: 潘昔洛韦可以被氧化形成不同的衍生物。

常用试剂和条件

烷基化: 碱性条件下的溴丙烷三乙酯。

脱羧: 甲醇溶液中的甲醇钠。

还原: 硼氢化钠。

水解: 酸性条件.

形成的主要产物

相似化合物的比较

潘昔洛韦钠与其他核苷类似物类似,例如阿昔洛韦和伐昔洛韦。它具有一些独特的特性:

类似化合物

- 阿昔洛韦

- 伐昔洛韦

- 更昔洛韦

- 伐昔洛韦

属性

CAS 编号 |

97845-62-0 |

|---|---|

分子式 |

C10H14N5NaO3 |

分子量 |

275.24 g/mol |

IUPAC 名称 |

sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one |

InChI |

InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |

InChI 键 |

NMQFQBOIHUIALG-UHFFFAOYSA-M |

SMILES |

C1=NC2=C(N1CCC(CO)C[O-])N=C(NC2=O)N.[Na+] |

规范 SMILES |

C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+] |

相关CAS编号 |

39809-25-1 (Parent) |

同义词 |

sodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)